![molecular formula C21H20N2O5 B1230054 N-(3,4-dimethoxyphenyl)-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide](/img/structure/B1230054.png)
N-(3,4-dimethoxyphenyl)-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide is an aromatic amide.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : The compound N-(3,4-dimethoxyphenyl)-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide and its analogs have been synthesized using various techniques. For instance, one study demonstrated the synthesis of a related compound using a 'one-pot' reductive cyclization process, employing sodium dithionite as a reductive cyclizing agent in DMSO as a solvent. The structure of the newly synthesized compound was elucidated based on IR, 1H-NMR, 13C-NMR, and LC-MS data (Bhaskar et al., 2019).
Medicinal Chemistry
- Potential Therapeutic Applications : Compounds related to N-(3,4-dimethoxyphenyl)-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide have shown promise in therapeutic applications. For instance, a study on related compounds found that N-substituted benzamides showed potential as amoebicides, highlighting the importance of dimethoxyphenyl substituted derivatives in antiamobic agents (Misra & Saxena, 1976).
Pharmacological Research
- Biological Activity and Drug Design : Research on derivatives of this compound has been extensive in exploring their biological activity. For example, synthesis and antimicrobial evaluation, as well as docking studies of related compounds, have been conducted, offering insights into their potential applications in drug design and pharmacology (Talupur et al., 2021).
Molecular Chemistry
- Molecular Structure Analysis : Detailed studies on the molecular structure of similar compounds have been conducted. This includes the analysis of various chemical properties, bond lengths, and angles, which are crucial for understanding the chemical behavior of these compounds (Evans et al., 1995).
Chemical Synthesis
- Advanced Synthesis Methods : Research has also focused on developing advanced methods for the synthesis of benzoxazole derivatives. For example, a study discussed copper-catalysed intramolecular O-arylation as a method for efficient synthesis of various benzoxazoles, highlighting the versatility of these methods in producing a range of derivatives (Wu et al., 2014).
properties
Product Name |
N-(3,4-dimethoxyphenyl)-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide |
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Molecular Formula |
C21H20N2O5 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide |
InChI |
InChI=1S/C21H20N2O5/c1-25-14-6-8-15-12(10-14)4-7-16-19(23-28-20(15)16)21(24)22-13-5-9-17(26-2)18(11-13)27-3/h5-6,8-11H,4,7H2,1-3H3,(H,22,24) |
InChI Key |
PELZYFPYXBGSIZ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)NC4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)NC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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